molecular formula C19H27N3O3 B2460222 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034536-23-5

1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2460222
CAS No.: 2034536-23-5
M. Wt: 345.443
InChI Key: YJESYEVUWBZJIQ-UHFFFAOYSA-N
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Description

1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a complex structure with multiple functional groups, including an indolinyl group, a pivaloyl group, and a tetrahydrofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indolinyl Intermediate: Starting from an indole derivative, the indolinyl intermediate can be synthesized through electrophilic substitution reactions.

    Pivaloylation: The indolinyl intermediate can be reacted with pivaloyl chloride in the presence of a base such as triethylamine to introduce the pivaloyl group.

    Urea Formation: The final step involves the reaction of the pivaloylindolinyl intermediate with a tetrahydrofuran-2-ylmethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases and Acids: Triethylamine, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)carbamate
  • 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)thiourea

Properties

IUPAC Name

1-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)17(23)22-9-8-13-6-7-14(11-16(13)22)21-18(24)20-12-15-5-4-10-25-15/h6-7,11,15H,4-5,8-10,12H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJESYEVUWBZJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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